![molecular formula C9H11N3O B1529329 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile CAS No. 1341051-97-5](/img/structure/B1529329.png)
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
Overview
Description
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Biological Activity
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxyl ethyl group and a carbonitrile moiety, which are critical for its biological activity. The presence of the amino group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
- Inhibition of Cell Proliferation : Compounds related to this structure have been found to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The IC50 values reported range from 1.48 to 6.38 μM, indicating potent activity against these cell lines .
- Mechanism of Action : The mechanism involves cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins, such as downregulation of Bcl-2 and upregulation of Bax, suggesting a pro-apoptotic effect .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 | 1.48 | G2/M arrest, pro-apoptotic |
Compound B | MCF-7 | 3.67 | G2/M arrest, pro-apoptotic |
Compound C | HCT-116 | 2.28 | G2/M arrest, pro-apoptotic |
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Studies indicate that:
- Broad-Spectrum Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 64 µg/mL for effective derivatives .
- Biofilm Inhibition : These compounds also showed the ability to inhibit biofilm formation in Pseudomonas aeruginosa, highlighting their potential use in treating infections associated with biofilms .
Table 2: Antibacterial Activity Data
Compound | Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition |
---|---|---|---|
Compound D | Staphylococcus aureus | 64 | Yes |
Compound E | Escherichia coli | 64 | Yes |
Anti-inflammatory Activity
Research has indicated that compounds structurally similar to this compound may exhibit anti-inflammatory properties through inhibition of key signaling pathways.
- Inhibition of TNF-alpha Release : Some derivatives have been shown to inhibit the release of TNF-alpha in LPS-stimulated macrophages, suggesting a role in modulating inflammatory responses .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study demonstrated that compounds derived from pyridine structures could effectively induce apoptosis in cancer cells via mitochondrial pathways .
- Antibacterial Efficacy : Another investigation reported that specific derivatives significantly reduced bacterial load in infected animal models, supporting their potential as therapeutic agents against bacterial infections .
- Inflammation Models : Research involving animal models showed that these compounds could reduce inflammation markers significantly when administered during inflammatory responses induced by LPS .
Scientific Research Applications
Neurological Disorders
The structure of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile suggests potential applications in treating neurological disorders. Compounds with similar pyridine structures have been found to interact with ion channels, particularly potassium channels, which are crucial in neuronal signaling and excitability. The presence of the carbonitrile group may enhance its ability to act as an enzyme inhibitor or pharmacophore, making it a candidate for further exploration in neurological therapeutic agents .
Cancer Treatment
Nitrile-containing compounds have been associated with various pharmacological activities, including anti-cancer properties. For instance, nitrile groups can improve the solubility and bioavailability of drugs, enhancing their therapeutic efficacy against cancers. The unique structural features of this compound may allow it to serve as a lead compound for modifications aimed at targeting specific cancer pathways .
Enzyme Inhibition
The nitrile functional group in this compound can mimic carboxylic acid groups in biological systems, potentially allowing it to inhibit enzymes that are crucial in various metabolic pathways. This property is particularly relevant in drug design where enzyme inhibition is a desired mechanism of action. For example, similar nitrile-containing compounds have shown efficacy as inhibitors for various kinases and transferases involved in cancer progression and other diseases .
Structural Insights
Crystallographic studies provide insights into the molecular structure and bonding characteristics of this compound. Understanding these structural details is vital for predicting its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12(4-5-13)9-2-3-11-8(6-9)7-10/h2-3,6,13H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKPVJYUFGCGAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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